
Trk-IN-14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trk-IN-14 is a potent inhibitor of tropomyosin receptor kinases (TRK), which are critical in controlling cell growth and differentiation. This compound has shown potential in the research of TRK-related diseases, making it a valuable tool in scientific studies .
Méthodes De Préparation
The synthesis of Trk-IN-14 involves several steps, typically starting with the preparation of key intermediates. The reaction conditions often include the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce this compound efficiently .
Analyse Des Réactions Chimiques
Trk-IN-14 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Trk-IN-14 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of TRK and its effects on cellular processes. In biology, it helps in understanding the role of TRK in cell growth and differentiation. In medicine, this compound is being explored for its potential in treating TRK-related diseases, including certain types of cancer. Additionally, it has industrial applications in the development of new therapeutic agents .
Mécanisme D'action
Trk-IN-14 functions as an ATP competitor, inhibiting the activity of TRK by binding to its active site. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the signaling pathways that promote cell proliferation and survival. The primary molecular targets of this compound are the TRKA, TRKB, and TRKC receptors .
Comparaison Avec Des Composés Similaires
Trk-IN-14 is unique compared to other TRK inhibitors due to its high potency and selectivity. Similar compounds include larotrectinib and entrectinib, which are also TRK inhibitors but differ in their chemical structure and specific applications. This compound’s unique properties make it a valuable tool for research and potential therapeutic use .
Propriétés
Formule moléculaire |
C24H21F2N5O |
|---|---|
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
N-[(4-fluorophenyl)methyl]-6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazine-3-carboxamide |
InChI |
InChI=1S/C24H21F2N5O/c25-18-8-6-16(7-9-18)14-28-24(32)21-15-27-22-10-11-23(29-31(21)22)30-12-2-5-20(30)17-3-1-4-19(26)13-17/h1,3-4,6-11,13,15,20H,2,5,12,14H2,(H,28,32)/t20-/m1/s1 |
Clé InChI |
DNLSHEANAZGDSN-HXUWFJFHSA-N |
SMILES isomérique |
C1C[C@@H](N(C1)C2=NN3C(=NC=C3C(=O)NCC4=CC=C(C=C4)F)C=C2)C5=CC(=CC=C5)F |
SMILES canonique |
C1CC(N(C1)C2=NN3C(=NC=C3C(=O)NCC4=CC=C(C=C4)F)C=C2)C5=CC(=CC=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




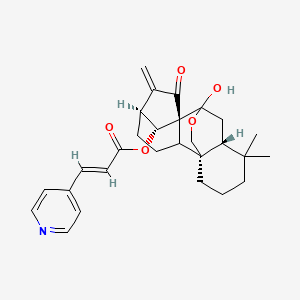

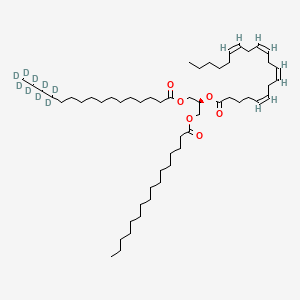

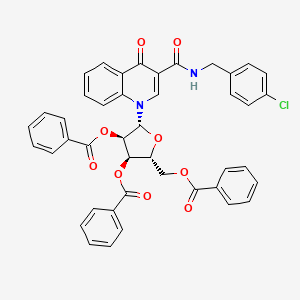
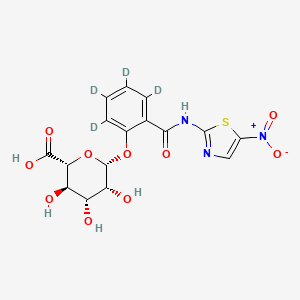
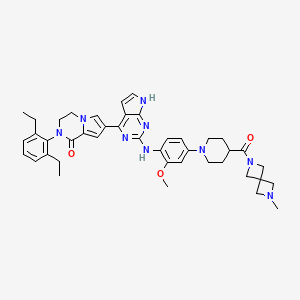

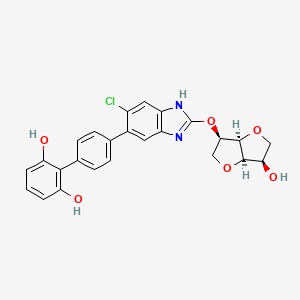

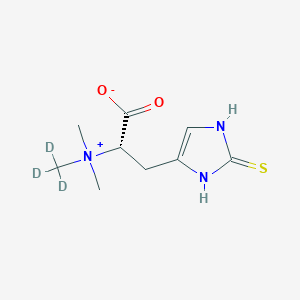
![4-[[4-anilino-6-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B12416370.png)
